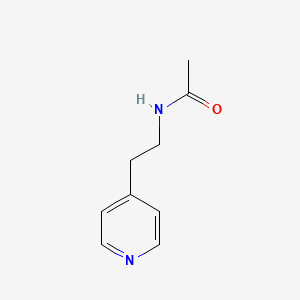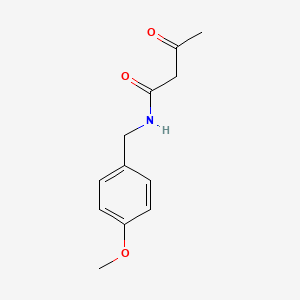
2,4-dioxopentan-3-yl benzoate
Overview
Description
2,4-dioxopentan-3-yl benzoate: is an organic compound that belongs to the class of acyloxy ketones It is characterized by the presence of a benzoyloxy group attached to a pentanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4-dioxopentan-3-yl benzoate can be achieved through several synthetic routes. One common method involves the oxidative coupling of ketones with toluene derivatives using tert-butyl hydroperoxide (TBHP) as the oxidant . This method provides a facile approach to obtain α-benzoyloxy ketones in good to excellent yields.
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of hydrochloric acid for refluxing, followed by extraction with diethyl ether and recrystallization with methanol .
Chemical Reactions Analysis
Types of Reactions: 2,4-dioxopentan-3-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the benzoyloxy group to other functional groups.
Substitution: The benzoyloxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide (TBHP) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 2,4-dioxopentan-3-yl benzoate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various organic compounds.
Biology and Medicine: It can be used in the development of fluorescent probes and functional materials for biomedical applications .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its unique structural properties make it valuable for various synthetic processes.
Mechanism of Action
The mechanism of action of 2,4-dioxopentan-3-yl benzoate involves its interaction with specific molecular targets and pathways. The benzoyloxy group can undergo hydrolysis to release benzoic acid and other reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Benzoylecgonine: A metabolite of cocaine with a similar benzoyloxy group.
Benzoyl peroxide: An antibacterial and anti-inflammatory agent used in acne treatment.
Uniqueness: 2,4-dioxopentan-3-yl benzoate is unique due to its specific structural arrangement and the presence of both benzoyloxy and pentanedione groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
4620-47-7 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2,4-dioxopentan-3-yl benzoate |
InChI |
InChI=1S/C12H12O4/c1-8(13)11(9(2)14)16-12(15)10-6-4-3-5-7-10/h3-7,11H,1-2H3 |
InChI Key |
VWWVUXIKLRIRAZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)C)OC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)C(C(=O)C)OC(=O)C1=CC=CC=C1 |
Key on ui other cas no. |
4620-47-7 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
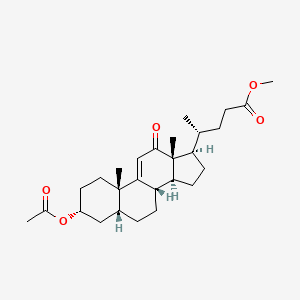
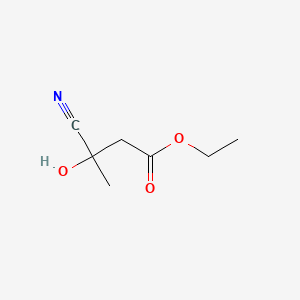
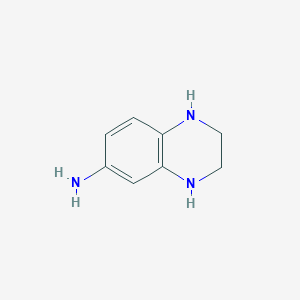



![1-[(Phenylthio)methyl]piperidine](/img/structure/B1618921.png)
![11H-Indeno[1,2-b]quinolin-11-one](/img/structure/B1618922.png)

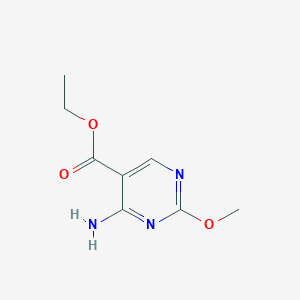
![3-Ethyl-5-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1618928.png)
